Methyl 4-amino-3-cyclohexylbutanoate is an organic compound characterized by its unique molecular structure and properties. It is classified as an amino acid derivative, specifically a methyl ester of a cyclohexyl-substituted amino acid. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving starting materials such as cyclohexylamine and butyric acid derivatives. Its synthesis has been documented in chemical literature and patents, indicating its relevance in both academic research and industrial applications .
Methyl 4-amino-3-cyclohexylbutanoate falls under the category of amino acids and their derivatives. It is specifically classified as a non-proteinogenic amino acid due to its structural characteristics that differ from the standard twenty amino acids used in protein synthesis.
The synthesis of methyl 4-amino-3-cyclohexylbutanoate typically involves nucleophilic substitution reactions. One common method includes the reaction of cyclohexylamine with an appropriate bromo or chloro derivative of butanoic acid under basic conditions. This process can be optimized for yield and purity through various techniques.
The reaction can be summarized as follows:
Methyl 4-amino-3-cyclohexylbutanoate has a complex molecular structure featuring a cyclohexyl group attached to the butanoate backbone with an amino group at the fourth position. The molecular formula is , indicating the presence of one nitrogen atom, two oxygen atoms, and a cyclohexyl moiety.
Methyl 4-amino-3-cyclohexylbutanoate can engage in various chemical reactions:
Common reagents for these reactions include:
Experimental data regarding melting point, boiling point, and spectral analysis (NMR, IR) are crucial for characterizing this compound accurately.
Methyl 4-amino-3-cyclohexylbutanoate has several scientific applications:
The cyclohexyl moiety in Methyl 4-amino-3-cyclohexylbutanoate is typically installed via nucleophilic substitution reactions. Cyclohexylamine serves as the preferred nucleophile due to its commercial availability and optimal steric profile. In standard protocols, cyclohexylamine reacts with methyl 4-bromobutanoate or equivalent activated esters under basic conditions (e.g., K₂CO₃ or NaHCO₃) in polar aprotic solvents like DMF or acetonitrile. This reaction proceeds via an SN₂ mechanism, where the amine displaces bromide at the C4 position of the butanoate chain. Reflux conditions (110–120°C) for 8–12 hours achieve conversions >85%, though yields diminish with sterically hindered electrophiles [8]. A critical limitation involves competing over-alkylation at the amine center, which is mitigated by using a 10–15% molar excess of the alkyl halide component. Post-reaction purification typically involves aqueous workup followed by silica gel chromatography to isolate the amino-ester product.
Table 1: Nucleophilic Substitution Reaction Optimization
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 110 | 10 | 78 |
NaHCO₃ | Acetonitrile | 80 | 14 | 65 |
Et₃N | THF | 65 | 18 | 52 |
Catalytic hydrogenation enables selective reduction of precursor functionalities to generate the amino group. Unsaturated intermediates like methyl 3-cyclohexyl-4-nitrobutenoate undergo hydrogenation using Pd/C (10 wt%) or Raney nickel catalysts under moderate H₂ pressure (40–60 psi). This method achieves near-quantitative conversion to Methyl 4-amino-3-cyclohexylbutanoate with exceptional chemoselectivity, preserving the ester functionality while reducing nitro groups or alkenes. Reactions proceed in ethanol or ethyl acetate at 25–40°C within 5–8 hours. A notable advantage includes avoidance of strong reducing agents (e.g., LiAlH₄), which could reduce esters to alcohols. Catalyst poisoning by amine products necessitates optimization of catalyst loading (typically 5–7 mol%) [7] . Continuous-flow hydrogenation systems enhance scalability, achieving space-time yields of >200 g·L⁻¹·h⁻¹ with immobilized Pd/Al₂O₃ catalysts.
Chiral variants like Methyl (S)-3-amino-4-cyclohexylbutanoate hydrochloride (CAS 2173637-95-9) are synthesized via asymmetric hydrogenation or chiral resolution. Enantioselective reduction of prochiral enamide precursors employs Rh-DuPHOS catalysts, affording enantiomeric excesses >95%. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of racemic methyl esters. The remaining enantiomerically enriched ester is isolated with 98% ee and 40% theoretical yield. Chiral auxiliaries like Evans oxazolidinones enable diastereoselective alkylation at C3, though this route requires additional synthetic steps for auxiliary attachment/removal [4] [5]. The stereochemistry significantly impacts biological activity; (S)-enantiomers exhibit enhanced binding to neurological targets compared to racemates or (R)-counterparts [8].
Microwave irradiation drastically accelerates nucleophilic substitution steps, reducing reaction times from hours to minutes. Cyclohexylamine and methyl 4-bromobutanoate in DMF achieve 95% conversion within 15 minutes at 150°C under microwave irradiation versus 10 hours conventionally. Continuous flow microreactors enhance safety and reproducibility for exothermic amination steps. Tubular reactors (0.5–2.0 mm diameter) with packed-bed catalysts (e.g., Cs₂CO₃ on silica) enable precise temperature control (100±2°C) and residence times under 5 minutes. Integrated reaction-extraction systems yield 90% pure product at throughputs exceeding 1 kg/day, minimizing purification burdens [3] [7]. These technologies improve sustainability metrics: E-factors decrease by 60% compared to batch processing due to reduced solvent consumption.
Two dominant routes exist for amino group installation: (A) direct amination of halobutanoates and (B) reductive amination of keto-esters. Route A employs methyl 4-bromo-3-cyclohexylbutanoate with ammonia or benzylamine, yielding 70–75% product after deprotection. Route B involves methyl 3-cyclohexyl-4-oxobutanoate with ammonium acetate/NaBH₃CN, achieving 85–90% yield without protection-deprotection sequences. Halogenation-amination faces challenges with regioselectivity when using unactivated alkyl halides, whereas reductive amination offers superior functional group tolerance. Azide reduction pathways (e.g., Staudinger reduction of alkyl azides) provide high yields (>80%) but require hazardous azide intermediates [2] [5].
Table 2: Halogenation-Amination Pathway Efficiency
Method | Key Reagent | Cyclohexyl Source | Max Yield (%) | Byproducts |
---|---|---|---|---|
Direct SN₂ | NH₃ (aq) | Cyclohexylamine | 75 | Dialkylated amines |
Reductive Amination | NaBH₃CN/NH₄OAc | Cyclohexylacetaldehyde | 92 | Alcohols, imines |
Azide Reduction | NaN₃/Ph₃P/H₂O | Cyclohexyl bromide | 83 | N₂, phosphine oxides |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3